molecular formula C11H14ClNO2 B2615606 2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid;hydrochloride CAS No. 2361643-58-3

2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid;hydrochloride

Cat. No.: B2615606
CAS No.: 2361643-58-3
M. Wt: 227.69
InChI Key: QZVHKXKHQBRLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl It is a derivative of benzazepine, a heterocyclic compound that contains a seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the use of 4-(2-chlorophenyl)butan-1-amine as a starting material, which undergoes cyclization in the presence of a base such as sodium tert-butoxide (t-BuONa) and a nickel complex catalyst . Another approach utilizes the Mitsunobu reaction, which proceeds in tetrahydrofuran (THF) with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-5-6-12-10-4-2-1-3-8(10)7-9;/h1-4,9,12H,5-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVHKXKHQBRLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2CC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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